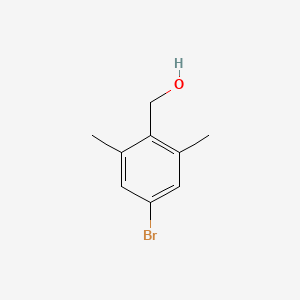

(4-Bromo-2,6-dimethylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQVYVOMFYNESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562939 | |

| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17100-59-3 | |

| Record name | 4-Bromo-2,6-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction of 4 Bromo 2,6 Dimethylbenzaldehyde

A highly efficient and straightforward method for preparing (4-bromo-2,6-dimethylphenyl)methanol is through the reduction of its corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde. This aldehyde serves as the pre-functionalized aromatic system. The transformation is a standard procedure in organic synthesis, typically employing a mild reducing agent to selectively convert the aldehyde group to a primary alcohol without affecting the aromatic bromine atom.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity, ease of handling, and operational simplicity. researchgate.netugm.ac.id The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, at or below room temperature. The process involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a dilute acid neutralizes the resulting alkoxide to yield the final alcohol product. Yields for such reductions are typically high, often exceeding 90%. researchgate.netorientjchem.org

Organometallic Addition to a One Carbon Electrophile

Process Optimization and Scalability Studies for this compound Production

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For this compound, optimization efforts would concentrate on the specific chemistries of the chosen synthetic pathway.

Optimization of Aldehyde Reduction

For the aldehyde reduction route, several parameters can be optimized. The molar equivalents of sodium borohydride can be minimized to reduce cost and simplify workup, while still ensuring complete conversion. Studies on similar reductions have shown that additives can enhance selectivity and reaction rates. orientjchem.orgorientjchem.org The choice of solvent is another key factor; while alcohols are common, exploring greener solvents like water or solvent-free conditions, potentially aided by ultrasound irradiation, can significantly improve the environmental profile of the process. researchgate.netugm.ac.id Temperature control is important for managing the reaction rate and preventing side reactions.

Optimization and Scalability of Grignard Synthesis

The scalability of Grignard reactions presents well-documented challenges. fraunhofer.de The initiation of the reaction can be inconsistent on a large scale, and the reaction is highly exothermic, posing a risk of thermal runaway if not managed properly. researchgate.net A significant side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide, reducing the yield of the desired product. researchgate.net

Modern process chemistry has addressed these challenges through several innovations:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers superior heat transfer, allowing the exothermic reaction to be controlled much more safely and effectively. fraunhofer.deresearchgate.net This improved thermal management minimizes the formation of impurities and side products.

Process Parameters: In any setup, optimizing the addition rate of the aryl halide, maintaining a consistent temperature, and ensuring efficient stirring are critical for achieving high yields and purity. The choice of solvent also impacts reaction success, with THF often being preferred over diethyl ether for its higher boiling point and better solvating properties for complex Grignard reagents. numberanalytics.com

Magnesium Activation: On a large scale, ensuring the magnesium surface is activated is crucial for reliable initiation. Mechanical or chemical activation methods can be integrated into the process. researchgate.net

The table below outlines key parameters and challenges in scaling up the production of this compound.

| Synthetic Route | Key Optimization Parameters | Scalability Challenges | Modern Solutions & Mitigations |

| Aldehyde Reduction | Reagent stoichiometry, solvent choice, temperature, reaction time. | Exothermic reaction, safe handling of borohydride, hydrogen gas evolution. | Controlled addition rate, adequate cooling, proper ventilation and off-gas management. |

| Grignard Synthesis | Solvent purity, reaction temperature, addition rate, stirring efficiency. | Highly exothermic, initiation difficulties, Wurtz coupling side products, strict anhydrous conditions. researchgate.netfraunhofer.de | Use of continuous flow reactors for heat management, in-situ magnesium activation, process analytical technology (PAT) for monitoring. researchgate.net |

An article on the chemical reactivity and derivatization of This compound cannot be generated as requested.

Extensive searches for specific research findings, including reaction conditions and yields for the outlined chemical transformations involving "this compound" (CAS RN: 17100-59-3), did not yield specific examples in published literature. Without experimental data from primary sources such as journal articles or patents, it is not possible to provide the detailed, scientifically accurate content and data tables required by the instructions while focusing solely on this specific compound.

General principles of the requested reactions are well-documented for similar aryl bromides, but applying this information would be speculative and would not adhere to the strict requirement of focusing exclusively on "this compound".

Chemical Reactivity and Derivatization of 4 Bromo 2,6 Dimethylphenyl Methanol

Transformations Involving the Aryl Bromide Moiety

C-H Bond Functionalization of Bromoarenes

Reactions Involving the Benzyl (B1604629) Alcohol Functional Group

The primary alcohol functionality in (4-Bromo-2,6-dimethylphenyl)methanol is the major site of its chemical reactivity, allowing for a variety of transformations to produce aldehydes, carboxylic acids, esters, ethers, and benzyl halides.

The oxidation of the benzylic alcohol in this compound can yield either the corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde, or the carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. libretexts.org

Mild oxidizing agents are required to selectively stop the oxidation at the aldehyde stage. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another effective method for preparing aldehydes from primary alcohols under mild conditions. harvard.edu

For the complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or ruthenium tetroxide (RuO4). Often, the reaction proceeds through the intermediate aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orgresearchgate.net

| Product | Oxidizing Agent | Reaction Conditions |

|---|---|---|

| 4-Bromo-2,6-dimethylbenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous conditions, typically in dichloromethane (B109758) (CH2Cl2) |

| 4-Bromo-2,6-dimethylbenzaldehyde | Dess-Martin periodinane (DMP) | Room temperature, in solvents like CH2Cl2 |

| 4-Bromo-2,6-dimethylbenzoic acid | Potassium permanganate (KMnO4) | Basic, aqueous conditions, followed by acidic workup |

| 4-Bromo-2,6-dimethylbenzoic acid | Chromic acid (H2CrO4) | Aqueous acetone (B3395972) (Jones oxidation) |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). The base, such as sodium hydride (NaH), deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent. For example, reaction with methyl iodide in the presence of a base would yield 4-bromo-2,6-dimethylphenyl methyl ether.

The conversion of the benzylic alcohol to a benzyl halide, such as 4-(bromomethyl)-1-bromo-3,5-dimethylbenzene or 1-bromo-4-(chloromethyl)-3,5-dimethylbenzene, is a crucial transformation that activates the benzylic position for nucleophilic substitution reactions. organic-chemistry.orgmdpi.com This conversion can be accomplished using various halogenating agents.

For the synthesis of the corresponding benzyl bromide, reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) are effective. Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are commonly used for the preparation of the benzyl chloride. organic-chemistry.org N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), can also be used for these transformations, often under milder conditions. mdpi.com

The mechanism of halogenation of benzyl alcohols can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the stability of the potential carbocation intermediate. byjus.comedubull.com

SN1 Mechanism: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water). edubull.comlibretexts.org Subsequent departure of water generates a benzylic carbocation. This carbocation is resonance-stabilized by the aromatic ring, making the SN1 pathway favorable for benzylic alcohols. libretexts.orgkhanacademy.org The nucleophilic halide ion then attacks the planar carbocation from either face, which would lead to a racemic mixture if the benzylic carbon were a stereocenter. edubull.commasterorganicchemistry.com

SN2 Mechanism: This mechanism involves a one-step process where the nucleophilic halide attacks the carbon atom bearing the hydroxyl group (or a derivative of it) from the backside, simultaneously displacing the leaving group. byjus.commasterorganicchemistry.comuci.edu For primary alcohols, this pathway is often favored. edubull.com Reagents like PBr3 and SOCl2 facilitate the SN2 reaction by first converting the hydroxyl group into a better leaving group. edubull.com The reaction proceeds with an inversion of configuration at the benzylic carbon. masterorganicchemistry.com

Given that this compound is a primary benzyl alcohol, the SN2 mechanism is a likely pathway, particularly with reagents like SOCl2 and PBr3. edubull.com However, the stability of the potential benzylic carbocation means that an SN1 mechanism cannot be entirely ruled out, especially under strongly acidic conditions. edubull.comkhanacademy.org

A key consideration in the halogenation of this compound is the potential for competing reactions, such as electrophilic halogenation of the aromatic ring. However, the reaction conditions for hydroxyl group substitution are generally not conducive to aromatic halogenation.

Polymerization Initiations and Chain Transfer in Polymer Chemistry

The compound this compound, while not typically employed directly as a polymerization initiator or chain transfer agent in its native form, serves as a valuable precursor for creating highly effective initiators for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Its chemical structure allows for straightforward modification of the benzylic hydroxyl group into a species capable of initiating controlled polymer chain growth.

The primary application of this compound in polymer chemistry is through its derivatization into a functional initiator. The benzylic alcohol group (-CH₂OH) can be readily converted into a benzylic halide, a well-established class of initiators for ATRP. This transformation is a critical step to enable its participation in polymerization reactions. For instance, reaction with 2-bromoisobutyryl bromide converts the alcohol into an α-haloester, a common and efficient type of ATRP initiator. umich.edu Similarly, treatment with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert it to (4-bromo-2,6-dimethylbenzyl) bromide or chloride, respectively.

Once derivatized into a benzylic halide, such as (4-bromo-2,6-dimethylbenzyl) bromide, the molecule can effectively initiate the polymerization of various monomers. Benzyl halides are recognized as effective initiators, particularly for styrene (B11656) and its derivatives.

The mechanism of initiation in ATRP involves the reversible activation of the initiator by a transition metal complex, typically copper(I) halide (e.g., CuBr) complexed with a ligand. The copper(I) complex abstracts the halogen atom from the initiator molecule (R-X), forming a carbon-centered radical (R•) and the oxidized copper(II) species (X-Cu(II)). This radical then adds to a monomer unit, initiating the polymer chain growth. The process is tightly controlled because the deactivator species (X-Cu(II)) can reversibly terminate the growing polymer chain, maintaining a low concentration of active radicals and minimizing termination side reactions. cmu.eduresearchgate.net

The table below summarizes research findings on the use of benzyl halide initiators in the ATRP of methyl methacrylate (B99206) (MMA), illustrating the effect of the initiator and catalyst system on polymerization control.

While the derivatized form of this compound is a potent initiator, there is no available research to suggest its direct role or the role of its simple derivatives as conventional chain transfer agents in radical polymerization. Classical chain transfer agents function by donating an atom (typically hydrogen) to a growing polymer radical, terminating that chain and initiating a new one. The chemical structure of this compound and its simple halide derivatives does not lend itself to this mechanism under typical free-radical conditions. Its utility in polymer chemistry is therefore firmly established as a precursor to initiators for controlled/living polymerization processes like ATRP. researchgate.netresearchgate.netcmu.edu

Applications of 4 Bromo 2,6 Dimethylphenyl Methanol As a Versatile Synthetic Intermediate

Precursor in Pharmaceutical Research and Development

In the realm of medicinal chemistry and drug discovery, intermediates that offer both functionality and a scaffold for molecular diversity are highly prized. (4-Bromo-2,6-dimethylphenyl)methanol fits this description, providing a robust starting point for the synthesis of biologically active compounds.

Thyroid hormone receptor beta (THR-β) has emerged as a significant therapeutic target, particularly for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). Agonists that selectively target THR-β can elicit beneficial metabolic effects in the liver while avoiding the adverse effects associated with the activation of the alpha isoform (THR-α) in tissues like the heart and bone.

This compound serves as a key precursor in the synthesis of these selective THR-β agonists. The compound itself is not the final active molecule but is used to construct a core part of the agonist's structure. A common synthetic strategy involves the oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde. This aldehyde is a crucial intermediate that can then undergo various coupling and condensation reactions to build the complex diaryl ether or related structures characteristic of many potent THR-β agonists. The bromo- and dimethyl-substituted phenyl ring forms a critical part of the final molecule that interacts with the receptor's binding pocket.

Table 1: Key Intermediates in THR-β Agonist Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₉H₁₁BrO | Primary Precursor |

| 4-Bromo-2,6-dimethylbenzaldehyde | C₉H₉BrO | Key Aldehyde Intermediate |

The utility of this compound extends beyond THR-β agonists to the synthesis of a broader range of complex bioactive molecules. The presence of two distinct reactive sites—the aryl bromide and the benzyl (B1604629) alcohol—allows for sequential and orthogonal chemical modifications.

The bromine atom is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions are fundamental in modern medicinal chemistry for linking different molecular fragments. For instance, the brominated scaffold can be coupled with various boronic acids or other organometallic reagents to introduce new aryl or alkyl groups, rapidly building molecular complexity.

Simultaneously, the hydroxymethyl group can be converted into other functionalities. It can be oxidized to an aldehyde or a carboxylic acid, used to form ether or ester linkages, or converted to a leaving group for nucleophilic substitution reactions. This dual reactivity makes this compound a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are indispensable tools in pharmaceutical research. They are used extensively in studies of drug metabolism and pharmacokinetics (DMPK). Replacing hydrogen with deuterium creates a heavier, more stable chemical bond (C-D vs. C-H), which can slow down metabolic processes at that specific site. This "kinetic isotope effect" can be exploited to develop drugs with improved metabolic profiles.

Furthermore, deuterated compounds are critical as internal standards for quantitative bioanalysis using mass spectrometry. This compound can be used to synthesize such labeled molecules. For example, the corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde, can be reduced using a deuterium source like sodium borodeuteride (NaBD₄) to introduce two deuterium atoms onto the benzylic carbon, forming (4-bromo-2,6-dimethylphenyl)(dideuterio)methanol. This labeled intermediate can then be carried through a synthetic sequence to produce a deuterated version of a final drug candidate, which is essential for accurately measuring the concentration of the non-labeled drug in biological samples.

Table 2: Reagents for Deuterium Labeling

| Reagent | Formula | Use |

| Sodium borodeuteride | NaBD₄ | Reduces aldehydes/ketones to introduce deuterium |

| Deuterium gas | D₂ | Used in catalytic deuteration reactions |

| Deuterium oxide | D₂O | A source of deuterium for various exchange reactions |

Future Research Directions and Advanced Methodologies

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for key chemical intermediates. For (4-Bromo-2,6-dimethylphenyl)methanol, future research will likely prioritize the replacement of hazardous reagents and the reduction of waste streams.

One promising avenue is the use of greener brominating agents. Traditional methods often employ elemental bromine, which is hazardous and generates stoichiometric amounts of hydrogen bromide as a byproduct. jalsnet.com Future approaches could involve the use of N-bromosuccinimide (NBS) in aqueous conditions, catalyzed by simple organic molecules, which presents a milder and more environmentally benign alternative. organic-chemistry.org Another sustainable strategy is the in-situ generation of brominating species. For instance, the oxidation of bromide salts, such as ammonium (B1175870) bromide, with an oxidant like Oxone in aqueous media offers a highly efficient and regioselective method for the bromination of aromatic compounds. organic-chemistry.org

Furthermore, the development of solvent-free or aqueous-based reaction systems is a key goal. The use of deep eutectic solvents (DES) as a recyclable and non-toxic reaction medium is an emerging area of interest for various organic transformations and could be applied to the synthesis of this compound.

The following table summarizes potential green synthetic strategies for the preparation of this compound, starting from 2,6-dimethylphenol (B121312) or 2,6-dimethylbenzyl alcohol.

Table 1: Potential Green Synthetic Routes to this compound

| Starting Material | Reagents and Conditions | Advantages |

|---|---|---|

| 2,6-Dimethylphenol | N-Bromosuccinimide (NBS), Mandelic Acid Catalyst, Water | Mild conditions, avoids hazardous bromine, aqueous medium. |

| 2,6-Dimethylphenol | Ammonium Bromide, Oxone, Methanol (B129727)/Water | High efficiency, rapid reaction, avoids strong acids. |

| 2,6-Dimethylbenzyl alcohol | In-situ generated bromodimethylsulfonium bromide (from DMSO and HBr) | Milder and more selective than elemental bromine. acs.org |

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for its application in constructing more complex molecules. Future research will focus on the discovery and implementation of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

The hydroxyl group of this compound can be a target for various catalytic reactions. For instance, transition-metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. Novel ligand designs for palladium, nickel, or copper catalysts could enable more efficient coupling of the benzyl (B1604629) alcohol moiety with a wider range of coupling partners.

The bromine atom on the aromatic ring is another key functional handle for derivatization. Suzuki-Miyaura cross-coupling of the aryl bromide with various boronic acids is a well-established method for creating new C-C bonds. organic-chemistry.org Future research will likely explore more active and robust catalyst systems, including those based on palladium nanoparticles or supported catalysts, to improve reaction kinetics and facilitate catalyst recycling.

The table below outlines some potential catalytic derivatization reactions for this compound.

Table 2: Novel Catalytic Derivatization Strategies

| Reaction Type | Catalytic System | Potential Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-based catalysts with advanced phosphine (B1218219) ligands | Biaryl compounds |

| Buchwald-Hartwig Amination | Palladium or Copper catalysts | Aryl amines |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Aryl alkynes |

| C-H Activation/Functionalization | Rhodium or Iridium catalysts | Annulated or further substituted aromatic rings |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms is a key area for future development.

Flow reactors provide enhanced heat and mass transfer, allowing for reactions to be performed under more aggressive conditions with better control and safety. For example, the bromination of xylenes, a related transformation, has been studied in microreactors, demonstrating the potential for continuous processing. researchgate.net The synthesis of benzyl alcohol derivatives has also been successfully translated to flow systems, showcasing the feasibility of this approach. mendeley.comresearchgate.net

Automated synthesis platforms, which combine robotics with real-time reaction monitoring and optimization algorithms, can accelerate the discovery of new derivatives of this compound. These systems can rapidly screen different catalysts, solvents, and reaction conditions to identify optimal parameters for a desired transformation. The SynFini™ platform is an example of an automated system that can accelerate the design, development, and synthesis of molecules. youtube.com

Application in Emerging Fields (e.g., Photoredox Catalysis, Electrosynthesis)

Emerging synthetic methodologies like photoredox catalysis and electrosynthesis offer new avenues for the activation and functionalization of this compound under mild and sustainable conditions.

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates that can participate in a variety of bond-forming reactions. The aryl bromide moiety of this compound could be a substrate for photoredox-catalyzed cross-coupling reactions, providing an alternative to traditional transition-metal-catalyzed methods. Furthermore, the benzylic C-H bonds could potentially be functionalized through hydrogen atom transfer (HAT) processes mediated by photoredox catalysts.

Electrosynthesis: Electrochemical methods provide a powerful and environmentally friendly way to conduct redox reactions without the need for chemical oxidants or reductants. The synthesis of brominated aromatic compounds can be achieved through electrosynthesis, offering a clean and efficient alternative to traditional bromination methods. acs.org For the derivatization of this compound, electrosynthesis could be employed for cross-coupling reactions or for the generation of reactive intermediates for further transformations.

The following table highlights potential applications of this compound in these emerging fields.

Table 3: Applications in Emerging Synthetic Fields

| Field | Potential Reaction | Advantages |

|---|---|---|

| Photoredox Catalysis | Aryl-Aryl Cross-Coupling | Mild reaction conditions, avoids stoichiometric metal reductants. |

| Photoredox Catalysis | Benzylic C-H Functionalization | Direct functionalization of a typically inert bond. |

| Electrosynthesis | Reductive Coupling of the Aryl Bromide | Avoids the use of organometallic reagents. |

| Electrosynthesis | Anodic Oxidation of the Benzyl Alcohol | Green and selective oxidation to the corresponding aldehyde or carboxylic acid. |

Q & A

Basic: What are the optimal methods for synthesizing (4-bromo-2,6-dimethylphenyl)methanol in laboratory settings?

Answer:

The synthesis typically involves bromination and reduction steps. For example, methyl 4-bromo-2,6-difluorobenzoate (a related compound) was synthesized by reacting 4-bromo-2,6-difluorobenzoic acid with methanol and (trimethylsilyl)diazomethane in dichloromethane, yielding a high-purity product (100% yield) after vacuum concentration . Key techniques include monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography. For derivatives, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed, as seen in porphyrin precursor synthesis .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR : H and C NMR (e.g., in chloroform-d) confirm substituent positions and molecular integrity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or GC-MS verifies molecular weight (e.g., observed m/z 251/253 for methyl 4-bromo-2,6-difluorobenzoate) .

- Gel Permeation Chromatography (GPC) : For copolymers derived from brominated precursors, GPC in THF determines molecular weights (e.g., 20.8–41.4 kD) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Exposure Limits : Adhere to methanol’s biological exposure index (BEI) of 15 mg/L in urine (OSHA) .

- Storage : Store at 2–8°C in airtight containers; avoid repeated freeze-thaw cycles to prevent degradation .

- Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize residues with ethanol/water mixtures. Wear PPE (gloves, goggles) to mitigate skin/eye irritation risks .

Advanced: How is this compound utilized in nanotechnology and materials science?

Answer:

It serves as a precursor in on-surface synthesis of metal-free porphyrin chains. For example, 5,15-bis(4-bromo-2,6-dimethylphenyl)porphyrin is thermally deposited on Au(111) surfaces under ultrahigh vacuum (3×10 mbar) and annealed to form quantum nanomagnets. Critical parameters include substrate cleanliness (via argon ion sputtering) and controlled annealing temperatures (180–290°C) .

Advanced: What factors influence the solubility of this compound derivatives in copolymer synthesis?

Answer:

Solubility depends on substituent polarity and solvent choice. For example, styrene copolymers with brominated phenyl groups are insoluble in methanol but soluble in THF or DMF due to non-polar/polar interactions . Optimize solvent systems using Hansen solubility parameters and trial dissolution tests. Precipitate polymers in methanol for purification .

Advanced: How should researchers resolve contradictions in solubility data for brominated aromatic alcohols?

Answer:

Contradictions (e.g., insolubility in methanol vs. methanol-based synthesis ) arise from structural differences (e.g., fluorine substituents enhancing polarity). To address this:

- Compare molecular descriptors (logP, dipole moments).

- Conduct empirical solubility tests in varied solvents (e.g., n-hexane, DCM, methanol).

- Use computational tools like COSMO-RS to predict solubility profiles .

Advanced: What are the environmental implications of this compound in aquatic systems?

Answer:

The compound’s bromine and methyl groups pose ecological risks, including bioaccumulation and toxicity to aquatic organisms. Mitigation strategies include:

- Degradation Studies : Assess photolysis in methanol/hexane mixtures under UV light .

- Waste Treatment : Use activated carbon filtration or advanced oxidation processes (AOPs) to break down aromatic rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.